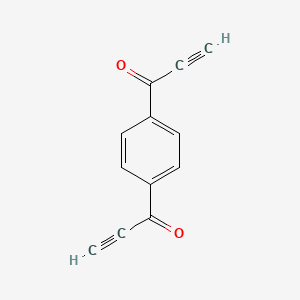
1,1'-(1,4-Phenylene)di(prop-2-yn-1-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Dipropynoylbenzene: is an organic compound characterized by the presence of two propynoyl groups attached to a benzene ring in the para positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-dipropynoylbenzene typically involves the alkylation of benzene derivatives. One common method is the reaction of benzene with propynoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts acylation mechanism, where the propynoyl group is introduced to the benzene ring.
Industrial Production Methods: Industrial production of p-dipropynoylbenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification of the product is usually achieved through distillation or recrystallization techniques.
化学反应分析
Types of Reactions: p-Dipropynoylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the propynoyl groups can yield the corresponding alcohols or alkanes, depending on the reducing agent used.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of p-dipropynoylbenzoic acid.
Reduction: Formation of p-dipropynoylbenzyl alcohol or p-dipropynoylbenzene.
Substitution: Formation of halogenated derivatives of p-dipropynoylbenzene.
科学研究应用
Chemistry: p-Dipropynoylbenzene is used as a building block in organic synthesis, particularly in the development of polymers and advanced materials. Its unique structure allows for the creation of polymers with specific properties, such as enhanced gas permeability and mechanical strength.
Biology and Medicine: Research into the biological activity of p-dipropynoylbenzene is ongoing
Industry: In the industrial sector, p-dipropynoylbenzene is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other high-performance materials.
作用机制
The mechanism of action of p-dipropynoylbenzene involves its interaction with molecular targets through its propynoyl groups. These groups can form covalent bonds with nucleophiles, leading to the modification of biological molecules or materials. The benzene ring provides a stable framework that enhances the compound’s reactivity and stability.
相似化合物的比较
p-Xylene: A benzene derivative with two methyl groups in the para positions.
p-Dibromobenzene: A benzene derivative with two bromine atoms in the para positions.
p-Dichlorobenzene: A benzene derivative with two chlorine atoms in the para positions.
Uniqueness: p-Dipropynoylbenzene is unique due to the presence of propynoyl groups, which impart distinct chemical reactivity and potential applications. Unlike simple alkyl or halogenated derivatives, the propynoyl groups allow for a wider range of chemical modifications and interactions.
属性
CAS 编号 |
35487-33-3 |
|---|---|
分子式 |
C12H6O2 |
分子量 |
182.17 g/mol |
IUPAC 名称 |
1-(4-prop-2-ynoylphenyl)prop-2-yn-1-one |
InChI |
InChI=1S/C12H6O2/c1-3-11(13)9-5-7-10(8-6-9)12(14)4-2/h1-2,5-8H |
InChI 键 |
WZAFBMINDVCQEK-UHFFFAOYSA-N |
规范 SMILES |
C#CC(=O)C1=CC=C(C=C1)C(=O)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



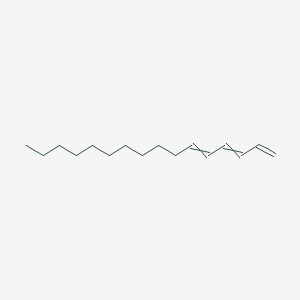
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}aniline](/img/structure/B14692971.png)
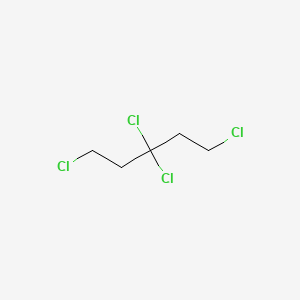
![2-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14692991.png)
![3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692995.png)
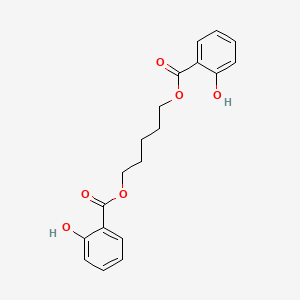
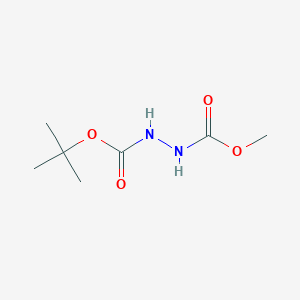
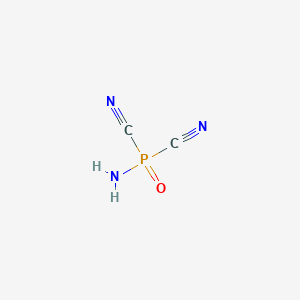
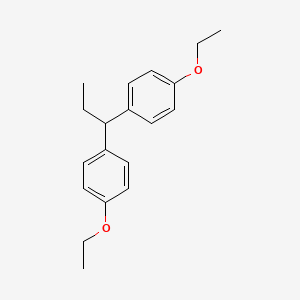


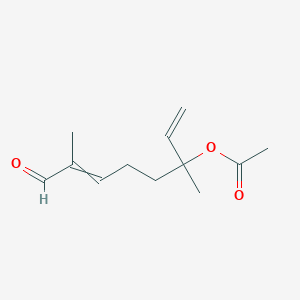
![1-N,4-N-bis[(3,4-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14693037.png)
